molecular formula C7H16N2O B136100 5-Amino-3-(2-aminoethyl)pentan-2-one CAS No. 148779-93-5

5-Amino-3-(2-aminoethyl)pentan-2-one

Cat. No.: B136100
CAS No.: 148779-93-5
M. Wt: 144.21 g/mol
InChI Key: KEUGWEXTXLJIGA-UHFFFAOYSA-N
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Description

5-Amino-3-(2-aminoethyl)pentan-2-one is a branched-chain amino ketone featuring a ketone group at position 2, a 2-aminoethyl substituent at position 3, and a primary amine at position 5. Its molecular formula is C₇H₁₆N₂O, with a calculated molecular weight of 144.22 g/mol. The compound’s structure combines polar functional groups (ketone and amines), making it highly reactive in nucleophilic and coordination chemistry.

Properties

CAS No.

148779-93-5

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

5-amino-3-(2-aminoethyl)pentan-2-one

InChI

InChI=1S/C7H16N2O/c1-6(10)7(2-4-8)3-5-9/h7H,2-5,8-9H2,1H3

InChI Key

KEUGWEXTXLJIGA-UHFFFAOYSA-N

SMILES

CC(=O)C(CCN)CCN

Canonical SMILES

CC(=O)C(CCN)CCN

Synonyms

2-Pentanone, 5-amino-3-(2-aminoethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

5-Amino-2-pentanone (C₅H₁₁NO, MW 101.15 g/mol): A linear amino ketone with a primary amine at position 2. Lacks the 3-(2-aminoethyl) substituent, reducing steric hindrance and hydrogen-bonding capacity compared to the target compound .

5-Amino-3-methylpentan-2-one (C₆H₁₃NO, MW 115.18 g/mol): Features a methyl group at position 3 instead of 2-aminoethyl. The methyl group increases lipophilicity but reduces polarity .

5-Amino-1-pentanol (C₅H₁₃NO, MW 103.16 g/mol): An amino alcohol with a hydroxyl group at position 1. The hydroxyl group enhances hydrogen bonding but reduces electrophilicity compared to the ketone in the target compound .

Thiadiazole Derivatives (e.g., 5-Amino-3-[(2-hydroxyethoxy)methyl]-1,3,4-thiadiazol-2-one): Heterocyclic analogs with a thiadiazole core.

Structural Comparison Table:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
5-Amino-3-(2-aminoethyl)pentan-2-one C₇H₁₆N₂O 144.22 (calculated) Ketone, primary amines (×2) 3-(2-aminoethyl), 5-amino
5-Amino-2-pentanone C₅H₁₁NO 101.15 Ketone, primary amine 5-amino
5-Amino-3-methylpentan-2-one C₆H₁₃NO 115.18 (calculated) Ketone, primary amine 3-methyl, 5-amino
5-Amino-1-pentanol C₅H₁₃NO 103.16 Hydroxyl, primary amine 1-hydroxyl, 5-amino
Thiadiazole derivatives Varies Varies Thiadiazole ring, amines Hydroxy/hydroxymethyl groups

Physicochemical Properties

  • Solubility: The target compound’s dual amino groups enhance water solubility compared to methyl-substituted analogs (e.g., 5-Amino-3-methylpentan-2-one). However, it is less soluble than 5-Amino-1-pentanol due to the absence of a hydroxyl group .
  • Boiling Point: Expected to be higher than 5-Amino-2-pentanone (101.15 g/mol) due to increased molecular weight and hydrogen-bonding capacity.
  • Polarity : Higher polarity than methyl- or hydroxyl-containing analogs, favoring interactions in polar solvents or biological systems.

Reactivity Comparison Table:

Compound Key Reactivity Potential Applications
Target Compound High (ketone + amines) Drug intermediates, coordination chemistry
5-Amino-2-pentanone Moderate (ketone + amine) Organic synthesis, solvents
5-Amino-3-methylpentan-2-one Moderate (lipophilic ketone + amine) Lipophilic drug carriers
5-Amino-1-pentanol Low (hydroxyl + amine) Polymers, surfactants

Q & A

Q. What are the common synthetic routes for 5-Amino-3-(2-aminoethyl)pentan-2-one, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step reactions, including hydrogenation, coupling, and purification. For example:

  • Step 1: Use Pd/H₂ in methanol for catalytic hydrogenation to reduce intermediates .
  • Step 2: Employ coupling agents like DCC (dicyclohexylcarbodiimide) in chloroform or ethyl acetate for amide bond formation .
  • Optimization: Adjust solvent polarity (e.g., methanol vs. ethyl acetate) and temperature (20–50°C) to improve yield. Monitor reaction progress via TLC or HPLC .

Q. How can thermal analysis techniques (e.g., DSC, TGA) characterize the stability of this compound?

Answer:

  • Differential Scanning Calorimetry (DSC): Determines phase transitions (e.g., melting point) and heat capacity (Cp). For gels or solid forms, use a heating rate of 10°C/min under nitrogen .
  • Thermogravimetric Analysis (TGA): Measures decomposition temperatures. A typical protocol involves heating from 25°C to 600°C at 20°C/min to identify thermal degradation thresholds .

Q. How can researchers distinguish this compound from structural isomers (e.g., pentan-3-one derivatives)?

Answer:

  • Iodoform Test: Pentan-2-one derivatives (with a methyl ketone group) react with iodine in basic conditions to form yellow iodoform precipitates, while pentan-3-one does not .
  • NMR Analysis: Compare δ values for carbonyl (C=O) and amine (-NH₂) groups. For example, the α-proton to the carbonyl in pentan-2-one appears as a triplet near δ 2.1 ppm .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Answer:

  • Solvent Effects: CDCl₃ vs. DMSO-d₆ can alter chemical shifts due to hydrogen bonding. For example, amine protons may appear broadened in DMSO .
  • Dynamic Effects: Rotameric equilibria in solution (e.g., hindered rotation around the ethylamino group) can split signals. Use variable-temperature NMR to confirm .

Q. What strategies improve yield in multi-step synthesis of this compound?

Answer:

  • Intermediate Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) after each step to remove side products .
  • Catalyst Selection: Replace Pd/H₂ with Pd/C for higher hydrogenation efficiency. Optimize equivalents of coupling agents (e.g., 1.2 eq DCC) .

Q. How can computational methods predict the bioactivity of this compound derivatives?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., neuraminidase). Focus on hydrogen bonding between the aminoethyl group and active-site residues .
  • QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the pentanone backbone) with inhibitory activity .

Q. How to address discrepancies in metabolic pathway predictions for this compound (e.g., absence in KEGG)?

Answer:

  • Proposed Pathway: Hypothesize biosynthesis via amino acid precursors (e.g., isoleucine or cysteine) based on analogous compounds like 2-sec-butyl-4,5-dihydrothiazole .
  • Isotope Tracing: Use ¹³C-labeled precursors in cell cultures to track incorporation into the compound .

Methodological Challenges & Data Interpretation

Q. What analytical techniques validate the purity of this compound?

Answer:

  • HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities. Compare retention times with standards .
  • Elemental Analysis: Confirm %C, %H, and %N within ±0.3% of theoretical values .

Q. How to mitigate safety risks during handling of this compound?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation (flash point: 7.2°C; highly flammable) .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water release due to aquatic toxicity .

Tables for Key Data

Property Value Method/Source
Boiling Point102.7±3.0°CExperimental
Melting Point-78°CDSC
LogP (Partition Coefficient)0.8 (predicted)ESOL LogS
Hydrogen Bond Donors2 (NH₂ groups)Molecular formula

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